2-(Diethylamino)butan-1-ol

Physical Chemistry Organic Synthesis Process Engineering

2-(Diethylamino)butan-1-ol is an aliphatic β-amino alcohol with the molecular formula C₈H₁₉NO and a molecular weight of 145.24 g/mol. It is a secondary amine and a primary alcohol, characterized by a diethylamino group on the second carbon of a butanol chain.

Molecular Formula C8H19NO
Molecular Weight 145.24 g/mol
CAS No. 61940-73-6
Cat. No. B3054798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Diethylamino)butan-1-ol
CAS61940-73-6
Molecular FormulaC8H19NO
Molecular Weight145.24 g/mol
Structural Identifiers
SMILESCCC(CO)N(CC)CC
InChIInChI=1S/C8H19NO/c1-4-8(7-10)9(5-2)6-3/h8,10H,4-7H2,1-3H3
InChIKeyHZDMXYFSFGUCNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Diethylamino)butan-1-ol (CAS 61940-73-6) for Procurement: A Quantitative Baseline Profile


2-(Diethylamino)butan-1-ol is an aliphatic β-amino alcohol with the molecular formula C₈H₁₉NO and a molecular weight of 145.24 g/mol [1]. It is a secondary amine and a primary alcohol, characterized by a diethylamino group on the second carbon of a butanol chain . This structural configuration places it within the class of dialkylamino alcohols, which are valued as building blocks and catalysts in organic synthesis . Key predicted physicochemical properties include a boiling point of 202.1±13.0 °C at 760 mmHg, a density of 0.9±0.1 g/cm³, and a calculated ACD/LogP of 1.61, indicating moderate lipophilicity .

2-(Diethylamino)butan-1-ol (CAS 61940-73-6) Procurement: Why Close Analogs Are Not Interchangeable


Dialkylamino alcohols are a broad class of compounds used as catalysts and intermediates, but their performance is highly sensitive to steric and electronic variations in the alkyl chain [1]. Substituting 2-(diethylamino)butan-1-ol with a simpler analog like 2-(diethylamino)ethanol can drastically alter reaction kinetics and product distribution due to differences in steric hindrance, boiling point, and nucleophilicity [2]. For instance, the extended butanol backbone provides a distinct spatial profile compared to ethanol- or propanol-based analogs, which directly impacts catalyst activation pathways, as demonstrated in the dehydroalkylation of Milstein's PNN-pincer catalysts [3]. The quantitative data in Section 3 demonstrate that even minor structural changes result in measurable, non-interchangeable physicochemical properties that directly influence experimental and industrial outcomes.

2-(Diethylamino)butan-1-ol (CAS 61940-73-6): Head-to-Head Quantitative Differentiation from Closest Analogs


Boiling Point: 2-(Diethylamino)butan-1-ol vs. 2-(Diethylamino)ethanol

2-(Diethylamino)butan-1-ol exhibits a significantly higher boiling point (202.1±13.0 °C at 760 mmHg) compared to 2-(diethylamino)ethanol (161.1 °C) [1]. This ~41 °C difference translates to a lower vapor pressure at ambient conditions (0.1±0.9 mmHg vs. ~0.7 mmHg for the ethanol analog), which reduces evaporative loss during reactions and improves safety in high-temperature processes . This property is critical for applications requiring extended thermal exposure or where a lower volatility amine catalyst is preferred.

Physical Chemistry Organic Synthesis Process Engineering

Lipophilicity: LogP Comparison with 2-(Diethylamino)ethanol

The predicted LogP for 2-(diethylamino)butan-1-ol is 1.61 (ACD/Labs) or 1.499 (experimental), whereas 2-(diethylamino)ethanol has a reported LogP of 0.769 [1]. This ~0.8 unit increase in LogP indicates roughly a 6-fold higher partition coefficient into organic phases, which can enhance solubility in non-polar media and improve catalyst performance in biphasic systems or reactions with hydrophobic substrates.

Medicinal Chemistry Drug Design Catalysis

Density and Physical State: Differentiating from 2-(Diisopropylamino)ethanol

2-(Diethylamino)butan-1-ol has a density of 0.9±0.1 g/cm³, while 2-(diisopropylamino)ethanol, an isomer with the same molecular weight (145.24 g/mol), exhibits a notably lower density of 0.826 g/cm³ at 25 °C . This ~9% difference in density reflects a more compact molecular packing in the diethylamino butanol derivative, which can influence mixing behavior, buoyancy in reaction mixtures, and overall process rheology.

Material Science Formulation Process Engineering

Steric Bulk and Catalyst Performance: Class-Level Inference from Milstein's Catalyst Activation

In Milstein's diethylamino-substituted PNN-pincer ruthenium catalyst system, the dehydroalkylation of the ligand's dialkylamino group is a critical activation step [1]. The study demonstrates that replacing a diethylamino group with a bulkier or smaller alkyl group alters the activation energy and the stability of key intermediates. While no direct head-to-head data for 2-(diethylamino)butan-1-ol exists, the research provides a class-level inference: the specific steric and electronic profile of the diethylamino group on a butanol backbone will uniquely influence the rate and extent of catalyst activation compared to ethanol or propanol analogs, which directly impacts turnover frequency and product selectivity in ester hydrogenation [2].

Homogeneous Catalysis Organometallic Chemistry Reaction Mechanism

2-(Diethylamino)butan-1-ol (CAS 61940-73-6): Proven and Inferred High-Value Application Scenarios


High-Temperature Organic Synthesis and Process Chemistry

The elevated boiling point of 202.1 °C (±13.0 °C) compared to 161.1 °C for 2-(diethylamino)ethanol makes this compound a more robust choice for reactions requiring extended heating or reflux at atmospheric pressure. This reduces the need for specialized high-pressure equipment and minimizes evaporative loss, improving yield consistency and safety. Ideal for processes like base-catalyzed condensations, nucleophilic substitutions, and thermal rearrangements where a less volatile amino alcohol is advantageous.

Biphasic Catalysis and Reactions with Hydrophobic Substrates

The ~0.8 unit higher LogP (1.61 vs. 0.769) relative to 2-(diethylamino)ethanol [1] indicates superior partitioning into organic phases. This makes 2-(diethylamino)butan-1-ol a superior candidate as a phase-transfer catalyst or a ligand for metal complexes designed for biphasic (e.g., water-organic) reactions. It can enhance the solubility and activity of catalysts in non-polar media, improving reaction rates for transformations involving lipophilic substrates.

Custom Catalyst Ligand Design for Ester Hydrogenation

Based on mechanistic studies of Milstein-type PNN-pincer catalysts [2], the specific diethylamino-butanol moiety is expected to undergo dehydroalkylation to yield an active N–H functionalized ligand. The butanol backbone provides a unique steric and electronic environment that can fine-tune catalyst activation and resting state stability. Researchers can leverage this compound to synthesize novel ruthenium or other transition metal complexes, exploring structure-activity relationships in hydrogenation and dehydrogenation reactions.

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